N-(4-ethoxyphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
CAS No.: 946349-24-2
Cat. No.: VC7409887
Molecular Formula: C29H29N7O
Molecular Weight: 491.599
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946349-24-2 |
|---|---|
| Molecular Formula | C29H29N7O |
| Molecular Weight | 491.599 |
| IUPAC Name | N-(4-ethoxyphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-4-amine |
| Standard InChI | InChI=1S/C29H29N7O/c1-2-37-25-15-13-22(14-16-25)31-27-26-21-30-36(24-11-7-4-8-12-24)28(26)33-29(32-27)35-19-17-34(18-20-35)23-9-5-3-6-10-23/h3-16,21H,2,17-20H2,1H3,(H,31,32,33) |
| Standard InChI Key | SAFJFYIINNJFEA-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)NC2=C3C=NN(C3=NC(=N2)N4CCN(CC4)C5=CC=CC=C5)C6=CC=CC=C6 |
Introduction
N-(4-ethoxyphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound belonging to the pyrazolo[3,4-d]pyrimidine class. It is characterized by its unique molecular structure, which includes an ethoxyphenyl group and a phenylpiperazine moiety. This compound has garnered interest in scientific research due to its potential pharmacological applications, particularly in the fields of neuropharmacology and medicinal chemistry.
Chemical Data Table
| Property | Value |
|---|---|
| CAS Number | 946349-24-2 |
| Molecular Formula | C29H29N7O |
| Molecular Weight | 491.6 g/mol |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
Synthesis and Chemical Reactivity
The synthesis of N-(4-ethoxyphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. These processes often require specific conditions, such as controlled temperature, solvent selection, and the use of catalysts or bases to optimize yield and purity. The compound's functional groups allow it to participate in various chemical reactions, which can be tailored to produce derivatives with specific pharmacological properties.
Comparison with Similar Compounds
Similar compounds, such as N-(4-methoxyphenyl)-1-methyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, share structural features but differ in specific substituents. These differences can lead to variations in biological activity and potential therapeutic applications. For instance, the ethoxy group in N-(4-ethoxyphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine may influence its pharmacokinetic properties compared to methoxy-substituted analogs.
Comparison Table
| Compound | Substituents | Potential Applications |
|---|---|---|
| N-(4-ethoxyphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | Ethoxyphenyl, Phenyl, Phenylpiperazin-1-yl | Neuropharmacology, Medicinal Chemistry |
| N-(4-methoxyphenyl)-1-methyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | Methoxyphenyl, Methyl, Phenylpiperazin-1-yl | Neuropharmacology, Potential Therapeutic Agents |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume